molecular formula C24H24N2O6S B11244986 N-(2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11244986
M. Wt: 468.5 g/mol
InChI Key: RDSGSQLIMKIEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, in particular, is characterized by its unique structural features, which include a methoxybenzenesulfonyl group and a methoxyphenylmethyl group attached to a dihydrobenzoxazine core.

Properties

Molecular Formula

C24H24N2O6S

Molecular Weight

468.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H24N2O6S/c1-30-18-11-13-19(14-12-18)33(28,29)26-16-23(32-22-10-6-4-8-20(22)26)24(27)25-15-17-7-3-5-9-21(17)31-2/h3-14,23H,15-16H2,1-2H3,(H,25,27)

InChI Key

RDSGSQLIMKIEHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves several steps, typically starting with the preparation of the benzoxazine core. One common method involves the reaction of 2-aminophenol with formaldehyde and an appropriate aldehyde or ketone to form the benzoxazine ring. The methoxybenzenesulfonyl and methoxyphenylmethyl groups are then introduced through subsequent reactions, often involving sulfonylation and alkylation reactions under controlled conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The methoxybenzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzoxazine core may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects .

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